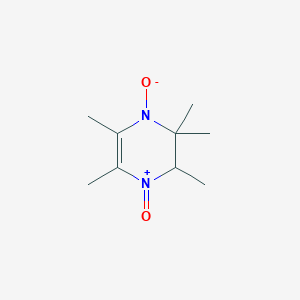
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is an organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring with multiple methyl groups and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydro-5,6-dimethylpyrazine with oxidizing agents to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production. The final product is then purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms, converting the compound to different pyrazine derivatives.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler pyrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of pyrazine-based compounds.
Applications De Recherche Scientifique
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
Mécanisme D'action
The mechanism by which 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-5,6-dimethylpyrazine: A related compound with fewer methyl groups and no dioxide functionality.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with a similar dioxide group but different ring structure.
Uniqueness
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is unique due to its specific arrangement of methyl groups and the presence of two oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
152860-44-1 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
Clé InChI |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
SMILES canonique |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















